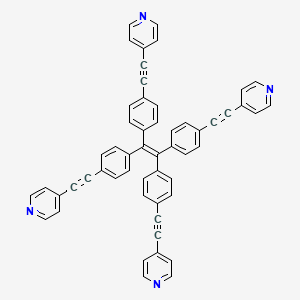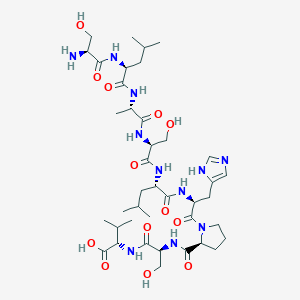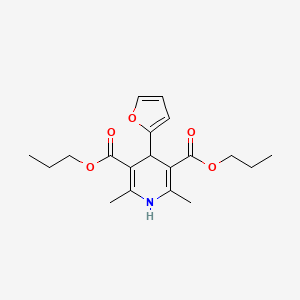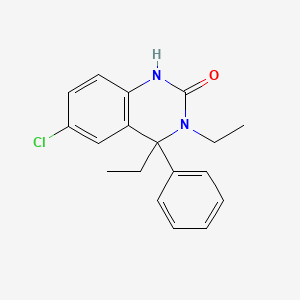![molecular formula C39H39N3 B12517906 4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline CAS No. 676473-51-1](/img/structure/B12517906.png)
4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent photochemical and thermal stability, as well as their good hole-transport ability . These properties make them suitable for a wide range of applications, including optoelectronics, photovoltaics, and electroluminescent devices .
Métodos De Preparación
The synthesis of 4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline typically involves multiple steps, including the functionalization of carbazole at specific positions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between carbazole derivatives and other aromatic compounds . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenated compounds and bases . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified carbazole derivatives with different functional groups .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials . In medicine, it is being investigated for its potential use in drug delivery systems and as a therapeutic agent . In industry, it is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices .
Mecanismo De Acción
The mechanism of action of 4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline involves its interaction with molecular targets and pathways in various applications. In optoelectronic devices, it acts as a hole-transport material, facilitating the movement of positive charges through the device . In biological systems, its fluorescent properties allow it to be used as a marker for imaging and detection . The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used .
Comparación Con Compuestos Similares
4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline is unique compared to other carbazole derivatives due to its specific functional groups and structure. Similar compounds include 4,4′-Bis(carbazol-9-yl)biphenyl and other polycarbazole derivatives . These compounds share some properties, such as good hole-transport ability and thermal stability, but differ in their specific applications and performance characteristics . The unique structure of this compound allows it to be used in specialized applications where other carbazole derivatives may not be as effective .
Propiedades
Número CAS |
676473-51-1 |
|---|---|
Fórmula molecular |
C39H39N3 |
Peso molecular |
549.7 g/mol |
Nombre IUPAC |
4-[bis(9-ethylcarbazol-3-yl)methyl]-N,N-diethylaniline |
InChI |
InChI=1S/C39H39N3/c1-5-40(6-2)30-21-17-27(18-22-30)39(28-19-23-37-33(25-28)31-13-9-11-15-35(31)41(37)7-3)29-20-24-38-34(26-29)32-14-10-12-16-36(32)42(38)8-4/h9-26,39H,5-8H2,1-4H3 |
Clave InChI |
MBKNBKPXTPZQQY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C(C3=CC=C(C=C3)N(CC)CC)C4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C7=CC=CC=C71 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methanone](/img/structure/B12517827.png)




![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12517852.png)
![2-Methoxy-1-oxaspiro[4.5]decan-8-ol](/img/structure/B12517863.png)
methylidene}amino]benzoic acid](/img/structure/B12517883.png)

![(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B12517899.png)
![Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate](/img/structure/B12517902.png)
